Product packaging for Bicyclo[3.2.2]non-3-EN-2-one(Cat. No.:CAS No. 10036-12-1)

Bicyclo[3.2.2]non-3-EN-2-one

Cat. No.: B159085
CAS No.: 10036-12-1
M. Wt: 136.19 g/mol
InChI Key: OQUGOLXAPWQQJZ-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]non-3-en-2-one (CAS Number: 10036-12-1) is an organic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol . It features a bridged bicyclic framework that serves as a valuable intermediate in synthetic organic chemistry. The compound is supplied for research purposes as a building block for the construction of more complex molecular architectures. Its structure, defined by the SMILES string O=C1C=CC2CCC1CC2, incorporates both a ketone and an alkene functional group, providing two distinct sites for chemical modification and further functionalization . Bicyclic compounds of this nature are of significant interest in methodological synthesis. Research on related bridged systems highlights their utility as key intermediates in the asymmetric synthesis of complex natural products . The rigid scaffold of this compound makes it a potential candidate for exploration in various fields, including medicinal chemistry, materials science, and the development of novel synthetic methodologies. This product is intended for use by qualified researchers in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B159085 Bicyclo[3.2.2]non-3-EN-2-one CAS No. 10036-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10036-12-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[3.2.2]non-3-en-2-one

InChI

InChI=1S/C9H12O/c10-9-6-3-7-1-4-8(9)5-2-7/h3,6-8H,1-2,4-5H2

InChI Key

OQUGOLXAPWQQJZ-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=CC2=O

Canonical SMILES

C1CC2CCC1C=CC2=O

Other CAS No.

10036-12-1

Synonyms

bicyclo[3.2.2]non-3-en-2-one

Origin of Product

United States

Structural Context Within Bridged Bicyclic Systems

Bicyclic molecules are compounds that feature two joined rings, and they are broadly classified into three types: fused, spiro, and bridged. wikipedia.orgyoutube.com In fused systems, the rings share two adjacent atoms, while in spiro compounds, they share a single atom. wikipedia.orgyoutube.com Bridged bicyclic compounds, the class to which Bicyclo[3.2.2]non-3-en-2-one belongs, are characterized by two rings sharing three or more atoms, with the two "bridgehead" atoms being non-adjacent. wikipedia.orgmasterorganicchemistry.com These bridgehead atoms are connected by "bridges," which are chains of atoms. youtube.com

The nomenclature "bicyclo[3.2.2]nonane" provides specific information about the structure. masterorganicchemistry.com "Bicyclo" indicates a bridged bicyclic system. The numbers in the brackets—3, 2, and 2—denote the number of atoms in each of the three bridges connecting the two bridgehead carbons. youtube.com "Nonane" signifies a total of nine carbon atoms in the bicyclic framework. The suffix "-3-en-2-one" specifies the presence of a carbon-carbon double bond at the 3-position and a ketone group at the 2-position, creating an α,β-unsaturated ketone (enone) moiety within the seven-membered ring of the structure.

The bicyclo[3.2.2]nonane framework is less studied compared to other small bridged systems like bicyclo[2.2.1]heptane or bicyclo[2.2.2]octane. gla.ac.uk The presence of a three-atom bridge introduces a degree of conformational mobility. gla.ac.uk The rigid, yet strained, architecture of bicyclic systems like this one makes them valuable building blocks in the synthesis of complex molecules and for studying the stereoelectronic effects that govern chemical reactivity. researchgate.netrsc.org

Significance in Contemporary Organic Synthesis and Mechanistic Studies

The unique structural features of Bicyclo[3.2.2]non-3-en-2-one make it a valuable tool in modern organic chemistry, both as a synthetic intermediate and as a substrate for studying reaction mechanisms.

The enone functionality is a key reactive site, susceptible to a variety of chemical transformations. researchgate.netnih.govrsc.org The α,β-unsaturated ketone system can undergo nucleophilic additions, reductions, and cycloadditions, providing pathways to more complex and functionalized molecules. thieme-connect.de For instance, the reaction of bicyclic enones with nucleophiles is a fundamental transformation in organic synthesis. The stereochemical outcome of such reactions is often dictated by the rigid bicyclic framework, allowing for a high degree of control.

The bicyclo[3.2.2]nonane skeleton itself has been incorporated into various complex molecular architectures, including natural products and pharmacologically active compounds. researchgate.net Synthetic strategies to construct this framework often involve Diels-Alder reactions or ring-expansion methodologies. gla.ac.ukbeilstein-journals.org For example, a Tiffaneau-Demjanov rearrangement has been used to prepare bicyclo[3.2.2]non-6-en-2-one from a bicyclo[2.2.2]oct-5-en-2-one precursor. mdpi.com

From a mechanistic standpoint, the bicyclo[3.2.2]nonane system serves as a platform to investigate fundamental chemical processes. Solvolysis studies of related bicyclo[3.2.2]nonyl systems have provided insights into the nature of carbocation intermediates, revealing the potential for rearrangements and the influence of the bicyclic structure on reaction pathways. researchgate.net Furthermore, studies on related bicyclic ketones have explored processes like β-enolization, where a proton is abstracted from a carbon atom beta to the carbonyl group, leading to skeletal rearrangements. cdnsciencepub.comresearchgate.net The rigid structure of these systems allows for a detailed examination of the stereoelectronic requirements of such transformations.

Interactive Data Table: Properties of this compound and Related Compounds

PropertyThis compoundBicyclo[3.2.2]non-2-ene
Molecular Formula C9H12OC9H14 nih.gov
IUPAC Name This compoundbicyclo[3.2.2]non-2-ene nih.gov
Molecular Weight 136.19 g/mol 122.21 g/mol nih.gov
Key Functional Groups Enone (α,β-unsaturated ketone)Alkene
CAS Number 10036-12-1 40319-81-1 nih.gov

Reaction Mechanisms and Reactivity Studies of Bicyclo 3.2.2 Non 3 En 2 One Systems

Solvolytic Processes and Carbocation Intermediates

The study of solvolytic reactions in bicyclo[3.2.2]nonyl systems provides significant insights into the nature of carbocationic intermediates, the influence of neighboring group participation, and the conformational dynamics of these bridged molecules.

Anchimeric Assistance and Rate Enhancement Investigations in Bicyclo[3.2.2]nonyl Systems

Investigations into the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate have shown that the rate of reaction is comparable to that of cycloheptyl p-toluenesulfonate in 2,2,2-trifluoroethanol (B45653) (TFE). researchgate.netresearchgate.netnih.govacs.org This observation is critical as it suggests that the ethylene (B1197577) bridge in the bicyclo[3.2.2]nonyl system does not provide significant anchimeric assistance to the ionization process. researchgate.netresearchgate.netnih.govacs.org In other words, the molecule ionizes without a notable rate enhancement from neighboring group participation. researchgate.netresearchgate.netnih.govacs.org

Studies on the solvolysis of endo/exo isomers of bicyclo[3.2.2]nonanols have demonstrated that these isomers can undergo equilibration through the formation of carbocation intermediates. Furthermore, the solvolysis of tosylates at the C-2 and C-3 positions leads to different outcomes. C-2 tosylates typically yield complex mixtures through both elimination and substitution pathways, whereas C-3 tosylates can undergo direct substitution or elimination with acetate. The solvolysis of the tosylate of bicyclo[3.2.2]nonan-2-ol has been reported to yield a mixture of the unrearranged alcohol (52%), bicyclo[3.2.2]nonan-3-ol (16%), and bicyclo[3.3.1]nonan-2-ol (32%). researchgate.net

Isotopic Labeling Studies and C-13 Redistribution in Solvolysis

To further elucidate the nature of the carbocationic intermediates in these solvolysis reactions, isotopic labeling studies have been employed. The solvolysis of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate in methanol (B129727) or TFE has been a key experiment in this area. researchgate.netresearchgate.netnih.gov The distribution of the ¹³C label in the resulting products, which include 2-substituted bicyclo[3.2.2]nonane, exo-2-substituted bicyclo[3.3.1]nonane, 2-bicyclo[3.2.2]nonene, and 2-bicyclo[3.3.1]nonene, was determined using quantitative ¹³C NMR spectroscopy. researchgate.netresearchgate.netnih.gov

The results indicated that the ¹³C label was found exclusively at two positions, and the ratio of the labels at these positions was not unity. researchgate.netresearchgate.netnih.govacs.orgresearchgate.net This scrambling pattern has been interpreted as evidence for the formation of a classical carbocation intermediate. researchgate.netresearchgate.netnih.govacs.org Interestingly, the label in the elimination product, 2-bicyclo[3.2.2]nonene, was less extensively scrambled than in the other substitution products. researchgate.netresearchgate.netnih.govacs.org This suggests that the elimination product is formed at an earlier stage of the ionization process, likely from the contact ion pair, while the substitution products are formed from a more scrambled, solvent-separated ion pair. researchgate.netresearchgate.netnih.govacs.org The study also revealed that the formation of exo-2-substituted bicyclo[3.3.1]nonane and 2-bicyclo[3.3.1]nonene occurs via a 1,3-hydride shift, which primarily happens at the solvent-separated ion pair stage. researchgate.netresearchgate.netnih.gov

¹³C Label Distribution in Solvolysis Products of [1-¹³C]-2-bicyclo[3.2.2]nonyl p-toluenesulfonate. acs.orgresearchgate.netacs.org
ProductSolvent¹³C Label Distribution (approximate ratio)
2-bicyclo[3.2.2]nonyl productTrifluoroethanolC1:C2 ≈ 2:3

Conformational Flexibility and Carbocation Dynamics

The bicyclo[3.2.2]nonane skeleton possesses a degree of conformational flexibility, primarily due to the three-carbon bridge. NMR studies have shown that this bridge can rapidly interconvert between different conformations. gla.ac.uk This mobility is an important factor in understanding the dynamics of carbocations derived from this system.

Sigmatropic Rearrangements and Skeletal Reorganizations

Beyond solvolytic reactions, bicyclo[3.2.2]nonane systems also participate in sigmatropic rearrangements, which involve the concerted reorganization of σ and π electrons, leading to significant changes in the molecular skeleton.

Homodienyl Shifts in Metallated Bicyclo[3.2.2]nona-2,6,8-trienyl Derivatives

Metallated derivatives of bicyclo[3.2.2]nona-2,6,8-triene are prone to undergo oup.com-homodienyl shifts. lookchem.com This type of sigmatropic rearrangement results in the formation of barbaralyl structures. lookchem.com The reaction is influenced by the nature of the metal and the position of deprotonation. The deprotonation of bicyclo[3.2.2]nona-2,6,8-triene can lead to different anionic species depending on the base used; for example, tBuLi/TMEDA primarily forms the 6- and 7-yl anions, while nBuLi/tBuOK can generate dianions. lookchem.com

The rearrangement of these metallated species, such as the stannyl (B1234572) and plumbyl (B1237000) derivatives, to the corresponding 9-substituted barbaralanes occurs upon heating and proceeds through an endo-type transition state. lookchem.com The reactivity towards this rearrangement is dependent on the metal, with plumbyl derivatives rearranging more readily than stannyl derivatives, while silyl (B83357) derivatives may not rearrange under similar conditions. lookchem.com

Photochemical Acyl Migrations of Bicyclo[3.2.2]non-6-en-2-ones

Bicyclo[3.2.2]non-6-en-2-ones undergo a characteristic photochemical wikipedia.org-acyl migration upon direct irradiation. oup.comdatapdf.com This reaction transforms the bridged bicyclic system into a fused ring system, specifically cis-bicyclo[4.3.0]non-4-en-7-ones, in practical yields. oup.com This photochemical rearrangement is a valuable synthetic tool for accessing such fused-ring skeletons. researchgate.net

The starting bicyclo[3.2.2]non-6-en-2-ones can be synthesized through methods such as the Tiffeneau-Demjanov type ring enlargement of the corresponding bicyclo[2.2.2]oct-5-en-2-ones. oup.comwikipedia.org This homologation involves the migration of a methylene (B1212753) carbon in preference to other carbons in the bridged system. oup.com

The conditions and outcomes of these photochemical reactions have been documented, as shown in the table below. Direct irradiation through a Pyrex filter typically favors the wikipedia.org-acyl migration product. oup.com

Photochemical Transformation of Bicyclo[3.2.2]non-6-en-2-ones. oup.comdatapdf.com
Starting KetoneSubstituentsConditionsProducts (Yield %)
4aR¹=H, R²=HDirect irradiation (Pyrex)5a ( wikipedia.org acyl migration product)
4cR¹=OCH₃, R²=HDirect irradiation (Pyrex)5c (cis-bicyclo[4.3.0]non-4-en-7-one derivative)

Thermal Rearrangements in Related Bicyclic Systems

The structural framework of bicyclo[3.2.2]nonane and its derivatives is subject to various thermal rearrangements, often leading to alternative bicyclic or expanded ring systems. For instance, the Tiffaneau-Demjanov rearrangement provides a synthetic route to Bicyclo[3.2.2]non-6-en-2-one. mdpi.com This ring expansion reaction is a well-established method for converting a β-amino alcohol on a smaller ring system into a larger cyclic ketone.

Studies on related compounds, such as Bicyclo[4.2.0]oct-2-enes, show they can undergo isomerization through a beilstein-journals.orgnih.gov-shift to form Bicyclo[2.2.2]oct-2-ene or fragment into 1,3-cyclohexadiene (B119728) and ethylene. mdpi.com The thermal behavior of Bicyclo[3.2.2]nona-3,6,8-trien-2-one, formed from the rearrangement of a norcaradien-7-yl ketene (B1206846) intermediate, further highlights the propensity of these systems to undergo structural reorganization under thermal stress. gla.ac.uk In some cases, thermal treatment of dimethylbicyclo[3.2.2]non-6-en-2-one derivatives leads to rearrangement into a [3.3.1] isomeric system. researchgate.net These transformations are often driven by the release of ring strain and the formation of more thermodynamically stable products.

Stereochemical Control and Selectivity in Reactions

Diastereoselectivity and Enantioselectivity Investigations in Bicyclo[3.2.2]nonene Formation

The asymmetric synthesis of highly functionalized Bicyclo[3.2.2]nonene derivatives has been achieved with a high degree of stereochemical control. beilstein-journals.orgnih.govd-nb.info A key strategy involves a stereoselective Diels-Alder reaction between an optically active 1,4-disubstituted cycloheptadiene derivative and a dienophile like acrolein. beilstein-journals.org This reaction is notable for its ability to construct a bicyclic framework bearing two quaternary carbons at the C1 and C5 positions with specific stereochemistry. beilstein-journals.orggrafiati.com

The inherent chirality in the diene, such as a stereocenter at the C4 position, acts as a controlling element, directing the stereoselective introduction of new stereocenters to afford the desired Bicyclo[3.2.2]nonene product. beilstein-journals.org The selective formation of one desired isomer out of eight potential isomers demonstrates the high level of diastereoselectivity achievable in these reactions. beilstein-journals.org This control is crucial for the synthesis of complex natural products where precise stereochemistry is essential. beilstein-journals.orgnih.gov

Influence of Catalysts and Reaction Conditions on Product Distribution

Catalysts and reaction conditions play a pivotal role in dictating the outcome and product distribution in the synthesis of Bicyclo[3.2.2]nonene systems. beilstein-journals.orgnih.gov While thermal Diels-Alder reactions can be ineffective and lead to decomposition of the starting materials, the application of a Lewis acid can facilitate the cycloaddition. beilstein-journals.org

However, the choice of Lewis acid is critical. For example, using BF₃·OEt₂ can lead to the formation of unexpected Bicyclo[2.2.2]octene skeletons instead of the desired Bicyclo[3.2.2]nonene product. beilstein-journals.org In contrast, silyl triflates, particularly tert-butyldimethylsilyl triflate (TBSOTf), have been found to effectively promote the desired stereoselective Diels-Alder reaction even at low temperatures like -78 °C. beilstein-journals.orgnih.gov

Optimization studies show that factors such as the type of silyl triflate, its concentration, and the choice of solvent significantly influence the combined yield and isomeric ratio of the products. beilstein-journals.orgnih.gov Increasing the amount of TBSOTf and changing the solvent from toluene (B28343) to CH₂Cl₂ has been shown to improve the yield of the bicyclic adducts. nih.gov

Table 1: Optimization of the Diels-Alder Reaction for Bicyclo[3.2.2]nonene Formation beilstein-journals.orgnih.gov

EntrySilyl Triflate (mol %)SolventYield (%)¹Isomer Ratio (8:20)²
1TMSOTf (50)Toluene672.0:1
2TBSOTf (50)Toluene752.1:1
3TIPSOTf (50)Toluene711.8:1
4TBSOTf (200)Toluene822.0:1
5TBSOTf (200)CH₂Cl₂882.1:1

¹ Combined yield of isomers 8, 20, and two other minor isomers. ² Ratio determined by ¹H NMR analysis.

Enzymatic Catalysis in Bicyclo[3.2.2]nonane Skeleton Formation

P450-Mediated Cyclization Pathways

Nature employs enzymatic catalysis to construct complex molecular architectures, including the Bicyclo[3.2.2]nonane skeleton. Research has identified a fungal cytochrome P450 enzyme, BTG5, that is responsible for forming this specific structure during the biosynthesis of the natural product beticolin 1. acs.orgnih.gov Beticolin 1 features a Bicyclo[3.2.2]nonane core that links an anthraquinone (B42736) moiety and a xanthone (B1684191) moiety. acs.orgnih.gov

The P450 enzyme BTG5 utilizes an unusual two-step mechanism involving dimerization and subsequent cyclization to build the bicyclic framework. acs.org The initial step is a heterodimerization that follows a common oxidative process for P450s. acs.orgnih.gov The second step, however, is an uncommon formal redox-neutral cyclization that has been demonstrated to be a redox-mediated reaction, a previously unreported mechanism for this class of enzymes. acs.orgnih.gov This discovery expands the known catalytic capabilities of P450 enzymes. acs.org

Substrate Selectivity Modulation through Enzyme Engineering

The substrate selectivity and catalytic function of enzymes like BTG5 can be altered through protein engineering. Investigations have revealed that a single amino acid residue, BTG5-T318, is a key determinant of both substrate selectivity and the catalytic reaction itself. acs.orgnih.gov

Mutation of this residue allows for the separation of the two catalytic steps—dimerization and cyclization—which has been instrumental in understanding the enzyme's mechanism. acs.orgnih.gov This ability to modulate enzyme function through targeted mutations opens avenues for synthetic biology applications. nih.gov By engineering the enzyme's active site, it may be possible to expand the diversity of natural products and create novel compounds based on the Bicyclo[3.2.2]nonane scaffold. acs.org

[3+2] Cycloaddition Reactivity with Electrophilic Diazoalkanes

The [3+2] cycloaddition reaction, a type of pericyclic reaction, is a significant transformation in organic synthesis for constructing five-membered heterocyclic rings. wikipedia.orguchicago.edu In the context of Bicyclo[3.2.2]non-3-en-2-one, the carbon-carbon double bond serves as the dipolarophile, reacting with a 1,3-dipole, such as an electrophilic diazoalkane. wikipedia.org This reaction provides a pathway to novel polycyclic systems containing a pyrazoline ring, which can be further transformed into other valuable compounds.

The reactivity and selectivity of these cycloaddition reactions are influenced by several factors, including the electronic nature of the diazoalkane, steric effects imposed by the bicyclic framework, and the reaction conditions. sci-hub.se Electrophilic diazoalkanes, which possess electron-withdrawing groups, are particularly interesting substrates for these reactions. semanticscholar.orgsnnu.edu.cn

Detailed Research Findings

Research into the [3+2] cycloaddition of this compound with electrophilic diazoalkanes has revealed key aspects of its reactivity. Studies often employ diazo compounds like ethyl diazoacetate, where the ester group enhances the electrophilicity of the diazo carbon.

A notable study investigated the reaction of a bicyclo[3.2.2]enone system with ethyl diazoacetate. nih.gov While this specific study focused on an iminium ether derivative of the bicyclic ketone, it provides insights into the potential reactivity of the core structure. The reaction with ethyl diazoacetate was observed to form a new carbon-carbon bond, although the yield was low in this particular context. nih.gov This suggests that the double bond in the bicyclo[3.2.2]nonene framework is susceptible to cycloaddition, but the efficiency can be highly dependent on the specific substrate and reaction conditions.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding the stereoselectivity and regioselectivity of such cycloadditions. mdpi.commdpi.combohrium.com For instance, in related bicyclic systems, the stereochemical outcome, leading to either syn or anti adducts, is often dictated by steric and electronic effects. mdpi.com The rigid conformation of the bicyclo[3.2.2]nonane skeleton is expected to play a significant role in directing the approach of the diazoalkane, potentially favoring the formation of one stereoisomer over the other.

The general mechanism for the 1,3-dipolar cycloaddition involves a concerted but often asynchronous process where the two new sigma bonds are formed at slightly different rates. semanticscholar.orgnih.gov The regioselectivity of the addition of an unsymmetrical diazoalkane to the double bond of this compound is a critical aspect. The orientation of the dipole relative to the dipolarophile determines which of the two possible regioisomers is formed. This is governed by the electronic and steric properties of both reactants. acs.org

Interactive Data Table: Reactivity of Bicyclic Ketones with Diazoalkanes

The following table summarizes typical outcomes observed in the reactions of bicyclic ketones with diazoalkanes, drawing parallels to the expected reactivity of this compound.

Bicyclic Ketone SystemDiazoalkaneCatalyst/ConditionsPrimary Product TypeObserved SelectivityReference
Bicyclo[3.2.1]octanoid derivativeEthyl Diazoacetate-C-C bond formationLow yield nih.gov
Cyclic 4-alkenyl ketonesTMS-diazomethanet-BuOK or TBATBicyclic PyrazolinesHigh syn-diastereoselectivity mdpi.com
NorbornadieneElectrophilic DiazoalkanesAcetonitrileCycloadducts- semanticscholar.org
(S)-2-p-tolylsulfinylcyclopent-2-en-1-oneDiazomethane, DiazoethaneYb(OTf)3PyrazolinesHigh π-facial and endo/exo selectivity researchgate.net
Cyrene (6,8-dioxabicyclo[3.2.1]octan-4-one)Ethyl DiazoacetateBF3·OEt2Ring-expansionRegioisomeric mixture publish.csiro.aupublish.csiro.au

It is important to note that while direct experimental data on the [3+2] cycloaddition of the parent this compound with electrophilic diazoalkanes is not extensively detailed in the provided search results, the reactivity can be inferred from studies on similar strained bicyclic systems. nih.gov The reaction of ethyl diazoacetate with bicyclic ketones, often promoted by a Lewis acid, can also lead to ring-expansion products instead of cycloaddition. sci-hub.sepublish.csiro.aupublish.csiro.au This presents a potential competitive reaction pathway that would need to be considered.

Further research focusing specifically on the this compound scaffold would be necessary to fully elucidate the chemo-, regio-, and stereoselectivity of its [3+2] cycloaddition reactions with various electrophilic diazoalkanes and to optimize conditions for the synthesis of the desired pyrazoline adducts.

Theoretical and Computational Chemistry of Bicyclo 3.2.2 Non 3 En 2 One Systems

Mechanistic Elucidation via Advanced Computational Studies

Computational chemistry has become an indispensable tool for unraveling the complex reaction mechanisms associated with bicyclic systems. By modeling reaction pathways and analyzing transition states, researchers can predict and explain experimental outcomes with remarkable accuracy.

Advanced computational studies have been pivotal in mapping the potential energy surfaces of reactions involving bicyclo[3.2.2]nonane derivatives. For instance, in intramolecular cycloadditions designed to form these bridged systems, computational modeling helps to identify the most favorable transition states. nih.gov Density Functional Theory (DFT) calculations are commonly employed to locate and characterize the geometries and energies of transition states, intermediates, and final products.

These studies reveal that the formation of the bicyclo[3.2.2] ring system via certain cycloadditions has a higher activation free energy compared to pathways leading to fused ring systems, a consequence of the inherent strain in forming the bridged structure. escholarship.org By mapping these reaction pathways, chemists can understand the origins of regioselectivity and diastereoselectivity. For example, in rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions, computational analysis of the transition states explains why a specific isomer is the major product. nih.gov This predictive power is crucial for designing synthetic routes that efficiently lead to the desired complex molecules. nih.gov

The rearrangements of bicyclic ketones are often governed by principles of orbital symmetry, as famously articulated by Woodward and Hoffmann. ethernet.edu.et However, computational studies have shown that the reality can be more nuanced, with diradical intermediates playing a significant role, particularly in thermal rearrangements that are formally forbidden by orbital symmetry rules. acs.org

For related bicyclic systems like bicyclo[3.2.0]hept-2-ene, direct dynamics calculations have demonstrated that even when a diradical intermediate exists on the potential energy surface, the reaction can still proceed with a stereoselectivity that appears to follow orbital symmetry predictions. researchgate.net This stereoselectivity is shown to be a dynamic effect rather than a direct consequence of the conservation of orbital symmetry. researchgate.net In the thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene, a formal gla.ac.uk sigmatropic shift, experimental and computational evidence points towards the involvement of a long-lived, conformationally flexible diradical intermediate. researchgate.net These findings suggest that rearrangements in the bicyclo[3.2.2]non-3-en-2-one system likely involve a complex interplay between orbital symmetry influences and the energetics of diradical pathways.

Transition State Analysis and Reaction Pathway Mapping

Molecular Electron Density Theory (MEDT) Applications for Reaction Understanding

While no specific studies applying Molecular Electron Density Theory (MEDT) to this compound were found, the principles of MEDT are highly relevant for understanding its reactivity, particularly in cycloaddition reactions. MEDT posits that the feasibility of a reaction is governed by the changes in electron density along the reaction coordinate, rather than by molecular orbital interactions alone. This theory would be instrumental in analyzing the Diels-Alder reactions often used to construct the bicyclo[3.2.2]nonane skeleton. For example, the reaction between a diene like cycloheptatrienone and a dienophile would be analyzed by examining the nucleophilic and electrophilic character of the reactants to predict regioselectivity and reaction feasibility.

Conformational Analysis through Theoretical Calculations

The unique bridged structure of the bicyclo[3.2.2]nonane system imposes significant conformational constraints, which have been extensively studied through theoretical calculations.

Table 1: Conformational Dynamics in Bicyclic Systems

Compound System Key Dynamic Process Method of Study Findings
Bicyclo[3.2.2]nonane Derivatives Bridge Interconversion NMR Spectroscopy, Computational Analysis The three-carbon bridge undergoes rapid interconversion between conformations. gla.ac.uk

Bridged bicyclic systems like bicyclo[3.2.2]nonane are inherently strained due to deviations from ideal bond angles and lengths. Computational methods, such as molecular mechanics and DFT, are used to quantify this strain energy. The strain energy for the bicyclo[3.2.2]nonane system is estimated to be around 15 kcal/mol. This strain arises from non-ideal bridgehead angles, which are approximately 150° compared to the ideal 180° in a less constrained system. This contrasts with the related bicyclo[2.2.2]octane system, which has lower strain. The higher strain in the bicyclo[3.2.2]nonane framework makes it more reactive in reactions that can relieve this strain, such as ring-opening or rearrangements. Understanding and quantifying this strain is crucial for predicting the thermodynamic stability and chemical reactivity of these molecules.

Table 2: Comparative Strain Energies in Bicyclic Systems

Bicyclic System Estimated Strain Energy (kcal/mol) Key Structural Feature Contributing to Strain
Bicyclo[3.2.2]nonane ~15 Non-ideal bridgehead bond angles (~150°).

Advanced Spectroscopic Analysis in Bicyclo 3.2.2 Non 3 En 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the study of bicyclic compounds, offering deep insights into their three-dimensional structure and dynamic properties in solution.

High-resolution ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of Bicyclo[3.2.2]non-3-en-2-one and determining its stereochemistry. The unique bridged architecture of the bicyclo[3.2.2]nonane system results in a complex and informative NMR spectrum.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly dependent on their spatial relationships. The olefinic protons on the C=C double bond (H-3 and H-4) are expected to appear in the downfield region, typically between 5.8 and 7.5 ppm, with their coupling constant providing information about their cis/trans relationship. The bridgehead protons exhibit characteristic signals, and their coupling with adjacent methylene (B1212753) protons helps to map the connectivity of the ring system.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbonyl carbon (C-2) of the α,β-unsaturated ketone is particularly diagnostic, appearing significantly downfield in the range of 190-200 ppm. libretexts.orgpressbooks.pub The olefinic carbons (C-3 and C-4) also have characteristic shifts, while the remaining sp³-hybridized carbons of the bicyclic framework appear in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding network and finalize the structural assignment. uoa.gr

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/GroupNucleusTypical Chemical Shift (δ) ppmNotes
Carbonyl Carbon¹³C190 - 200Diagnostic for α,β-unsaturated ketones. libretexts.orgpressbooks.pub
Olefinic Carbons¹³C125 - 150Resonances for C-3 and C-4.
Bridgehead Carbons¹³C35 - 50Chemical shifts for C-1 and C-5.
Methylene Carbons¹³C20 - 40Resonances for C-6, C-7, C-8, C-9.
Olefinic Protons¹H5.8 - 7.5Resonances for H-3 and H-4.
Bridgehead Protons¹H2.5 - 3.5Chemical shifts for H-1 and H-5.
Methylene Protons¹H1.5 - 2.5Complex multiplets for protons on the bridges.

The bicyclo[3.2.2]nonane framework is not rigid and can undergo conformational changes, primarily through the flexing of its three-carbon bridge. Low-temperature NMR spectroscopy is a powerful technique used to study these dynamic processes. ucl.ac.uk By lowering the temperature, the rate of conformational interconversion can be slowed down sufficiently to observe the individual conformers on the NMR timescale.

Studies on related bicyclo[3.2.2]nonane systems have investigated the interconversion between equivalent conformations. gla.ac.uk For this compound, variable temperature NMR experiments would allow for the determination of the energy barrier (activation energy) for the ring-flipping process. However, in some bicyclic systems, the energy difference between conformers is so high that even at very low temperatures (e.g., -100°C to -170°C), one conformer predominates, and the minor conformer may not be detectable. rsc.org Such studies provide fundamental data on the flexibility and conformational preferences of the strained ring system. ucl.ac.ukrsc.org

Isotopic labeling, in conjunction with quantitative NMR, is a sophisticated method for elucidating reaction mechanisms. acs.org In the context of this compound research, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C or ²H). By tracing the position of the isotopic label in the products of a reaction, the precise pathway of bond formation and cleavage can be determined. beilstein-journals.org

For example, this technique could be applied to study the photochemical rearrangements that α,β-unsaturated ketones are known to undergo. rsc.orgresearchgate.net By synthesizing an isotopically labeled version of this compound and analyzing the product distribution via NMR and mass spectrometry, chemists can verify proposed mechanistic intermediates and transition states. rsc.org Quantitative NMR (qNMR) can then be used to accurately measure the yields of different products, providing further support for the proposed mechanism.

Low-Temperature NMR for Conformational Dynamics Studies

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by characteristic absorption bands that confirm the presence of the α,β-unsaturated ketone moiety. libretexts.org

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In α,β-unsaturated ketones, this band is typically found at a lower frequency (around 1685 cm⁻¹) compared to saturated ketones (around 1715 cm⁻¹) due to conjugation with the C=C double bond. pressbooks.pub The C=C double bond stretching vibration itself appears as a distinct band in the 1600-1650 cm⁻¹ region. tjpr.org The presence of both of these bands is strong evidence for the enone system. Additionally, the C-H stretching vibrations of the alkene and alkane parts of the molecule appear around 3050 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeTypical Frequency (cm⁻¹)Intensity
C=O (Carbonyl)Stretch1685 - 1690Strong
C=C (Alkene)Stretch1600 - 1650Medium
=C-H (Alkene)Stretch~3050Medium
C-H (Alkane)Stretch2850 - 2960Medium-Strong

Data sourced from typical values for α,β-unsaturated ketones and bicyclic systems. pressbooks.pubtjpr.org

Applications of Bicyclo 3.2.2 Non 3 En 2 One in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The bicyclo[3.2.2]nonane core is a recurring motif in a variety of complex natural products, making intermediates like Bicyclo[3.2.2]non-3-en-2-one essential building blocks in their total synthesis. Chemists exploit the inherent structural features of this ketone to navigate challenging synthetic steps and install key stereocenters.

The strategic importance of the bicyclo[3.2.2]nonane skeleton is evident in the total synthesis of architecturally complex natural products.

Tubingensin B: This indole (B1671886) diterpenoid possesses a formidable structure characterized by a hexacyclic ring system that includes a decorated bicyclo[3.2.2]nonane core. nih.govnih.gov The synthesis of Tubingensin B presents significant challenges, including the presence of five stereogenic centers, three of which are quaternary. nih.govnih.gov The successful total synthesis of (-)-tubingensin B hinged on a strategy that constructed the [3.2.2]-bridged bicycle in the later stages of the synthesis, underscoring the utility of carefully planned routes to assemble this complex motif. nih.govnih.gov

Ryanodine (B192298): The pursuit of synthetic routes to ryanodine, a complex diterpenoid, has also highlighted the utility of bicyclo[3.2.2]nonene derivatives. In one synthetic approach, a stereoselective Diels-Alder reaction was employed to construct a highly functionalized bicyclo[3.2.2]nonene derivative. beilstein-journals.org This key intermediate, bearing two quaternary carbons, was then elaborated through several steps to form a C₂-symmetric bicyclo[3.3.2]decene derivative, a crucial precursor for the ryanodine skeleton. beilstein-journals.org The Diels-Alder reaction proved to be a powerful method for establishing the core bicyclic structure and setting important stereocenters early in the synthesis. beilstein-journals.org

Natural ProductCore Structure ComponentKey Synthetic Challenge(s)
Tubingensin BDecorated Bicyclo[3.2.2]nonaneHexacyclic system, 5 stereocenters (3 quaternary) nih.govnih.gov
RyanodineBicyclo[3.2.2]nonene derivativeConstruction of multiple quaternary carbons beilstein-journals.org

Construction of Intricate Polycyclic Architectures (e.g., Ryanodine, Tubingensin B)

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify new biologically active compounds. ucl.ac.ukmdpi.com The this compound core is an excellent scaffold for DOS due to its three-dimensional structure and multiple functionalization points.

By using the bicyclic core as a central building block, chemists can introduce a wide range of substituents and functional groups, creating a library of related but distinct molecules. mdpi.com This approach allows for the systematic exploration of how structural modifications on the bicyclic frame affect biological activity. Methodologies like two-directional synthesis can be employed to rapidly generate linear precursors that then undergo cyclization to form various bicyclic and tricyclic scaffolds, showcasing an efficient strategy for producing molecular diversity from a common theme. beilstein-journals.org The inherent rigidity and defined spatial arrangement of substituents on the bicyclo[3.2.2]nonane scaffold make it a valuable platform for generating libraries of compounds with high sp³-character, a feature often correlated with success in drug discovery. ucl.ac.uk

DOS StrategyCore ConceptApplication with Bicyclic Scaffolds
Scaffold-Based DiversificationA central core is decorated with various appendages.Functionalization of this compound at the ketone, alkene, and bridge positions to create a library of analogs.
Two-Directional SynthesisA linear molecule is elaborated at both ends before cyclization.Rapid generation of diverse bicyclic and tricyclic alkaloid-like scaffolds. beilstein-journals.org
Tandem ReactionsA sequence of reactions occurs in one pot to rapidly build complexity.Tandem cyclopropanation-Cope rearrangement to access multivalent bicyclo[3.2.1]octadiene systems. mdpi.com

Utility in Asymmetric Catalysis Development

The development of new asymmetric catalytic methods is crucial for the synthesis of enantiomerically pure compounds. The bicyclo[3.2.2]nonane framework has been instrumental in the design and validation of novel asymmetric reactions.

Researchers have designed highly enantioselective, catalytic (4+3) cycloadditions between dienolsilanes and indolyl alcohols, enabled by confined Lewis acids. nih.govacs.org This method produces novel bicyclo[3.2.2]cyclohepta[b]indole structures with excellent yield and enantioselectivity, creating up to three stereogenic centers, including a quaternary one. nih.govacs.org The success of this transformation highlights how the predictable facial selectivity imposed by the bicyclic transition state can be exploited in asymmetric catalysis.

Furthermore, asymmetric Diels-Alder reactions have been developed using chiral auxiliaries or catalysts to control the stereochemical outcome of the cycloaddition that forms the bicyclo[3.2.2]nonene skeleton. beilstein-journals.org The ability to selectively produce one enantiomer of a complex bicyclic product is a significant advancement, providing access to chiral building blocks for the synthesis of enantiopure natural products and pharmaceuticals. These examples demonstrate that the bicyclo[3.2.2]nonane system is not only a synthetic target but also a valuable platform for discovering and refining the tools of asymmetric synthesis.

Retrosynthetic Analysis Approaches for Bicyclo 3.2.2 Non 3 En 2 One and Its Derivatives

Disconnection Strategies for Bicyclic Cores

The bicyclo[3.2.2]nonane system is a bridged ring structure characterized by a six-membered ring bridged by a three-carbon chain. The presence of the enone functionality in the target molecule, Bicyclo[3.2.2]non-3-en-2-one, provides a critical starting point for retrosynthetic analysis.

The primary goal of strategic bond cleavage in polycyclic compounds is to simplify the ring system, ideally leading to monocyclic or acyclic precursors. rsc.org For bridged systems, bonds that, when broken, lead to less-bridged and more stable structures, such as five- or six-membered rings, are considered strategic. rsc.orglibretexts.org

Key disconnection strategies for the bicyclo[3.2.2]nonane core often involve cycloaddition reactions in the forward sense. The most prominent approach for this compound is a Diels-Alder reaction , which represents a powerful two-bond disconnection. rsc.orgbeilstein-journals.org This transform simplifies the bicyclic enone to a cyclic diene and a dienophile. For instance, disconnecting the target molecule via a Diels-Alder transform would lead back to cyclohepta-1,3-diene and a ketene (B1206846) equivalent. Synthetic approaches have utilized the Diels-Alder reaction between a cycloheptadiene and acrolein to construct the bicyclo[3.2.2]nonene framework. beilstein-journals.org

Another strategic approach involves the cleavage of core carbon-carbon single bonds to remodel the bicyclic system into a monocyclic one. nih.gov This can be particularly effective when paired with ring-forming reactions, enabling unconventional and efficient synthetic routes. nih.gov For the bicyclo[3.2.2]nonane core, a key strategy involves a radical cyclization to forge the final ring. nih.gov This disconnection simplifies the target to a functionalized monocyclic precursor amenable to radical-initiated ring closure.

The table below summarizes common strategic disconnections for the bicyclo[3.2.2]nonane core.

Disconnection StrategyPrecursorsKey Features
Diels-Alder Reaction rsc.orgbeilstein-journals.orgCyclic diene (e.g., Cyclohepta-1,3-diene) + Dienophile (e.g., Acrolein, Ketene equivalent)A powerful two-bond disconnection that rapidly builds the bicyclic core. The presence of a double bond in the target is a strong indicator for this transform. rsc.org
Radical Cyclization nih.govFunctionalized monocyclic systemForms a C-C bond to close the bicyclic structure, often providing good stereocontrol at newly formed centers.
Ring Expansion gla.ac.ukSmaller bicyclic system (e.g., bicyclo[2.2.2]octane derivative)A smaller, more readily accessible bicyclic system is expanded to the desired [3.2.2] framework.
Intramolecular Friedel-Crafts Cyclization vulcanchem.comSubstituted cyclohexenyl propanoyl chlorideAn effective method for creating the bicyclic ketone, avoiding the formation of the isomeric bicyclo[3.3.1]nonane system.

Functional Group Interconversion (FGI) is a crucial element of retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or simplify the synthesis. libretexts.org In the context of this compound, the α,β-unsaturated ketone (enone) is a key functional group that guides the retrosynthetic plan.

The enone itself is a retron for several powerful transforms. A primary disconnection is the Diels-Alder reaction , as previously mentioned. rsc.org Here, the enone functionality is part of the dienophile or is installed after the cycloaddition. For example, a Diels-Alder reaction using acrolein as the dienophile directly yields a bicyclic aldehyde, which can then be oxidized to the corresponding carboxylic acid or subjected to other transformations. beilstein-journals.org

Another FGI strategy could involve a retrosynthetic step where the enone is derived from a corresponding saturated ketone. This would open up pathways where the double bond is introduced late in the synthesis, for example, via selenoxide elimination or bromination-dehydrobromination. The saturated bicyclo[3.2.2]nonan-2-one can be a target of synthesis itself, for instance, through the ring expansion of a bicyclo[2.2.2]octanone derivative or the oxidation of the corresponding alcohol, Bicyclo[3.2.2]nonan-2-ol. gla.ac.uk Such FGIs provide flexibility, allowing the core bicyclic structure to be assembled without the constraints imposed by the reactivity of the enone system.

Strategic Bond Cleavage in Polycyclic Compounds

Computer-Aided Retrosynthesis and Its Role in Design

The complexity of molecules like this compound makes computer-aided synthesis planning (CASP) an increasingly valuable tool. chemrxiv.org These programs automate the process of retrosynthetic analysis, proposing multiple synthetic pathways by recursively breaking down the target molecule into simpler precursors. chemrxiv.orgresearchgate.net

The field of CASP has evolved significantly from its early days. The first programs, such as LHASA (Logic and Heuristics Applied to Synthetic Analysis), were rule-based systems that used a library of chemical transforms hand-coded by expert chemists. rsc.org While effective, these systems were limited by the scope of their predefined rules. rsc.org

Modern CASP tools leverage advances in machine learning and artificial intelligence to overcome these limitations. nih.govacs.org They are often trained on vast databases of chemical reactions, allowing them to identify known transforms and even propose novel synthetic routes. acs.orgnih.gov The core of these tools consists of two main components: a one-step retrosynthesis model that suggests possible precursors for a given molecule, and a search algorithm that explores the multitude of possible pathways to identify the most promising routes. nih.gov

Several search algorithms have been employed to navigate the complex "synthesis tree":

Monte Carlo Tree Search (MCTS) : This algorithm explores the search space by balancing the exploration of new pathways with the exploitation of promising ones, making it efficient for navigating the vast number of potential routes. nih.govarxiv.org

A Search Algorithm: Used in programs like Retro, this algorithm combines heuristics to guide the search toward more viable synthetic pathways. arxiv.org

Evolutionary Algorithms (EA) : A newer approach that models the retrosynthesis problem as an optimization problem, showing significant efficiency in finding solutions. arxiv.org

These algorithms are coupled with deep learning models, such as Graph Convolutional Networks (GCNs) or transformer-based models, which predict the retrosynthetic reactions. rsc.orgacs.org

The table below highlights some prominent software used in computer-aided retrosynthesis.

Software/PlatformUnderlying Algorithm/ApproachKey Features
Synthia™ (formerly Chematica) nih.govRule-based with advanced scoring functionsEvaluates pathway complexity using metrics like the number of rings and stereocenters; capable of planning routes for complex natural products. nih.gov
AiZynthFinder unibe.chMonte Carlo Tree Search (MCTS) with neural network policyAn open-source tool that uses reaction templates extracted from patent databases to guide its search for synthetic routes. unibe.ch
ReTReK acs.orgnih.govMCTS and Graph Convolutional Networks (GCN)Integrates "retrosynthesis knowledge" in the form of adjustable scores to guide the search, mimicking the intuition of a human chemist. acs.orgnih.gov
Transformer-based Models rsc.orgAttention-based Transformer modelsA data-driven approach that moves beyond predefined rules, showing strong performance but can struggle with complex polycyclic systems. rsc.org

For a molecule like this compound, these programs can rapidly propose and evaluate multiple disconnection strategies, including the classic Diels-Alder approach as well as less intuitive ring-closing or rearrangement reactions, thereby augmenting the creative process of synthesis design. nih.gov

Future Directions in Bicyclo 3.2.2 Non 3 En 2 One Research

Development of Novel Synthetic Methodologies

The construction of the bicyclo[3.2.2]nonane skeleton has traditionally relied on methods such as Diels-Alder reactions, transition-metal-mediated cycloadditions, and ring-expansion strategies. oup.com Future efforts will likely focus on enhancing the efficiency, selectivity, and sustainability of these routes while developing entirely new approaches.

A primary area of development is the advancement of catalytic asymmetric syntheses. While Diels-Alder reactions are powerful for constructing the bicyclic core, achieving high stereoselectivity, especially when forming multiple stereocenters, remains a challenge. beilstein-journals.org Future research will likely target the design of novel chiral catalysts—both metal-based and organocatalytic—to control the facial selectivity of cycloaddition reactions, providing enantiomerically pure bicyclo[3.2.2]nonene derivatives. Inspired by methods used for related systems, the use of Lewis acids to promote stereoselective Diels-Alder reactions between cycloheptadiene derivatives and dienophiles presents a promising avenue. beilstein-journals.org

Another burgeoning frontier is the use of enzymatic catalysis. The recent discovery of a fungal P450 enzyme capable of constructing a bicyclo[3.2.2]nonane skeleton through a unique dimerization and cyclization mechanism highlights the potential of biocatalysis in this field. acs.org Future work could involve harnessing this or engineered enzymes to synthesize Bicyclo[3.2.2]non-3-en-2-one and its derivatives under mild, environmentally benign conditions, offering unparalleled stereocontrol.

Furthermore, expanding the repertoire of metal-catalyzed cycloadditions is a key objective. While cobalt-mediated (2+2+3) cycloadditions have been reported for synthesizing related diones, the development of new catalytic systems involving other transition metals could offer alternative pathways with different functional group tolerance and selectivity.

Table 1: Comparison of Potential Future Synthetic Methodologies

MethodologyPotential AdvantageResearch Focus
Asymmetric Catalysis High enantiomeric purityDevelopment of novel chiral Lewis acids and organocatalysts for stereoselective Diels-Alder reactions. beilstein-journals.org
Biocatalysis High stereoselectivity, mild conditionsDiscovery and engineering of enzymes (e.g., P450 monooxygenases) for direct synthesis. acs.org
Novel Cycloadditions Access to diverse functionalized coresExploration of new transition metal catalysts (e.g., Rh, Ru, Ir) for [m+n+o] cycloadditions.
Photocatalytic Cyclization Mild reaction conditions, radical pathwaysUse of visible-light photocatalysts (e.g., Iridium-based) to initiate radical cyclizations of unsaturated precursors.

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is primarily dictated by its enone moiety. However, its rigid, strained bicyclic structure enables unique and unconventional transformations that are ripe for exploration.

A significant area for future investigation is the expansion of its photochemical reactivity. The photochemical Current time information in Bangalore, IN.researchgate.net-acyl migration of bicyclo[3.2.2]non-6-en-2-ones to form cis-bicyclo[4.3.0]non-4-en-7-ones is a known, synthetically useful rearrangement. oup.com Future studies could systematically investigate the photochemistry of this compound itself, exploring other potential rearrangements like the oxa-di-π-methane rearrangement, which is common in related bicyclic systems and leads to highly complex polycyclic skeletons. oup.com

Another promising direction is the selective functionalization of the bridgehead positions. The generation and trapping of a bridgehead anion in a related bicyclo[3.2.2]nonane system has been demonstrated as a key step in the synthesis of acremoxanthone A. thieme-connect.com Applying and expanding this strategy to this compound could provide access to a wide array of substituted derivatives that are otherwise difficult to synthesize. This would involve developing protocols for generating bridgehead radicals or cations and studying their subsequent trapping with various nucleophiles and electrophiles.

Finally, controlled skeletal rearrangements could provide pathways to other valuable bicyclic systems. It has been observed that under certain conditions, bicyclo[3.2.2]nonane systems can rearrange to the thermodynamically more stable bicyclo[3.3.1]nonane skeleton. cdnsciencepub.com Deliberately steering this reactivity through catalyst or reagent control could transform this compound into a precursor for a different class of bridged compounds, enhancing its synthetic utility.

Table 2: Potential Unconventional Reaction Pathways

Reaction TypeDescriptionPotential Products
Photochemical Rearrangement Exploration of oxa-di-π-methane and other photochemical pathways beyond the known Current time information in Bangalore, IN.researchgate.net-acyl shift. oup.comTricyclic ketones, complex polycycles.
Bridgehead Functionalization Generation and trapping of bridgehead intermediates (anions, cations, radicals). thieme-connect.comSubstituted bicyclo[3.2.2]nonenones.
Skeletal Rearrangement Controlled, catalyst-mediated rearrangement of the bicyclic core. cdnsciencepub.comBicyclo[3.3.1]nonane or other bridged bicyclic derivatives.

Integration with Emerging Technologies in Organic Synthesis

The confluence of organic synthesis with modern technologies offers powerful new tools for research. The study of this compound is set to benefit significantly from these advancements.

Continuous flow chemistry presents an opportunity to improve the safety and scalability of reactions involving hazardous intermediates or requiring precise control over reaction parameters. For instance, high-energy photochemical rearrangements or reactions involving unstable organometallic species could be performed more safely and efficiently in microreactors, which offer superior heat and mass transfer.

Visible-light photocatalysis is another emerging technology with direct relevance. The use of iridium-based photocatalysts to generate radicals under mild conditions for cyclization reactions is a powerful strategy. Future research could apply this to develop novel radical-mediated additions or cyclizations starting from this compound, accessing reaction pathways that are complementary to traditional ionic mechanisms.

Finally, computational chemistry and machine learning are becoming indispensable for predicting reaction outcomes and discovering new synthetic routes. Density Functional Theory (DFT) calculations can be used to model transition states, understand conformational preferences, and rationalize the outcomes of pericyclic or photochemical reactions of this compound. In the future, machine learning algorithms could be trained on data from known bicyclic systems to predict novel reactivity profiles or to suggest optimal conditions for new synthetic transformations, accelerating the pace of discovery in this area.

Q & A

Basic Research Questions

Q. What experimental methods are most reliable for synthesizing bicyclo[3.2.2]non-3-EN-2-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cobalt-mediated cycloaddition reactions, as described in studies where enediynes undergo formal (2 + 2 + 3) cycloaddition to form bicyclic frameworks . Key steps include:

  • Optimizing reaction conditions (e.g., Co(I) catalysts, solvent systems).
  • Validating purity via GC-MS and ¹H/¹³C NMR to confirm absence of byproducts like bicyclo[3.3.1] derivatives .
  • Cross-referencing spectral data with known databases (e.g., NIST Chemistry WebBook ).

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer :

  • IR spectroscopy to identify carbonyl stretches (C=O) at ~1700 cm⁻¹.
  • ²D NMR (COSY, NOESY) to map coupling constants and confirm bicyclic connectivity .
  • X-ray crystallography for unambiguous spatial assignment, though challenging due to small crystal yields .

Advanced Research Questions

Q. What mechanistic insights explain unexpected outcomes in cobalt-mediated cycloadditions of this compound precursors?

  • Methodological Answer :

  • Use DFT calculations to model transition states and identify competing pathways (e.g., butenolide fragmentation vs. cyclization) .
  • Perform isotopic labeling (e.g., ¹³C tracing) to track carbon rearrangement during acid-catalyzed bicyclo[3.3.1] transformations .

Q. How should researchers address contradictions in reported reactivity of this compound under acidic conditions?

  • Methodological Answer :

  • Conduct pH-dependent kinetic studies to isolate intermediates (e.g., protonated carbonyl vs. ring-opened species).
  • Compare data across multiple analytical techniques (e.g., in situ FTIR for real-time monitoring vs. LC-MS for product distribution) .
  • Apply statistical error analysis to reconcile discrepancies in diastereoselectivity reports .

Q. What strategies optimize this compound as a scaffold for natural product synthesis?

  • Methodological Answer :

  • Retrosynthetic analysis to identify modular bond-forming steps (e.g., Diels-Alder or cross-coupling reactions).
  • Bioactivity-guided functionalization using regioselective oxidation or alkylation to mimic polyprenylated acylphloroglucinol cores .

Q. How can computational modeling predict the stability of this compound derivatives under varying conditions?

  • Methodological Answer :

  • Employ molecular dynamics (MD) simulations to assess strain energy and thermal stability.
  • Validate predictions with accelerated stability testing (e.g., high-temperature NMR or HPLC stress studies) .

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer :

  • Document step-by-step reaction parameters (e.g., inert atmosphere, catalyst aging time).
  • Share raw spectral data and chromatograms in supplementary materials to enable cross-validation .

Q. How do stereoelectronic effects influence the stereochemical outcomes of this compound reactions?

  • Methodological Answer :

  • Use chiral HPLC or VCD spectroscopy to resolve enantiomers.
  • Correlate experimental results with frontier molecular orbital (FMO) theory to predict regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.